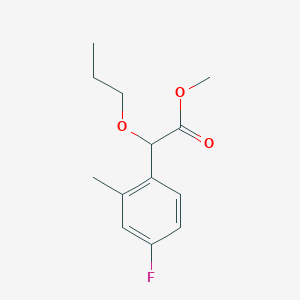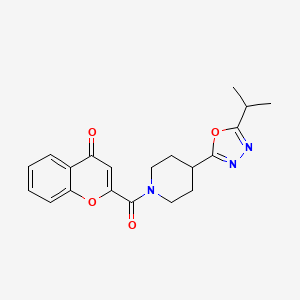
2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one, also known as IPOP, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied for its effects on the biochemical and physiological processes in the body, and has shown promise as a tool for investigating various cellular pathways and mechanisms.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds related to "2-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one" have been synthesized through various chemical reactions, showcasing the versatility and potential for creating derivatives with enhanced biological activities. For instance, a study by Rao et al. (2014) discussed the synthesis of chromene derivatives using reactions involving chloromethyl-1,2,4-oxadiazole and piperidine, indicating the chemical flexibility in generating structurally diverse compounds Rao et al., 2014.
Biological Activities
The biological activities of compounds within this chemical framework, particularly focusing on their antibacterial and anticancer properties, have been extensively studied. Khalid et al. (2016) explored the synthesis and antibacterial study of N-substituted derivatives, highlighting moderate to significant activity against both Gram-negative and Gram-positive bacteria Khalid et al., 2016. Furthermore, El-Agrody et al. (2020) demonstrated the in vitro anticancer activity of pyrano[3,2-c]chromene derivatives, indicating their potential in cancer treatment through cell cycle arrest and apoptosis induction El-Agrody et al., 2020.
Antimicrobial and Antioxidant Potential
The antimicrobial activity of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives has been evaluated, with compounds showing significant growth inhibition against bacterial strains such as S. aureus and E. coli Bhat et al., 2013. Additionally, the antioxidant properties of new hydroxy-3-pyrazolyl-4H-chromen-4-ones and their O-glucosides have been studied, indicating some compounds' potential in combating oxidative stress Hatzade et al., 2008.
properties
IUPAC Name |
2-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12(2)18-21-22-19(27-18)13-7-9-23(10-8-13)20(25)17-11-15(24)14-5-3-4-6-16(14)26-17/h3-6,11-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWKQZFARLPDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-benzyl-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-alpha-asparagine](/img/structure/B2952968.png)
![1-[2-(6-Methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-phenylmethoxyethanone](/img/structure/B2952972.png)
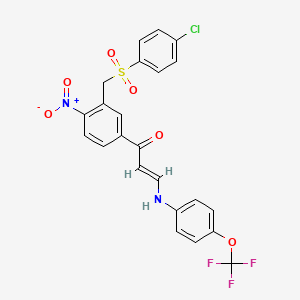
![2-(4-Methoxyphenyl)-2-[(propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B2952974.png)
![5-amino-1-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2952976.png)
![Tert-butyl N-(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate](/img/structure/B2952977.png)
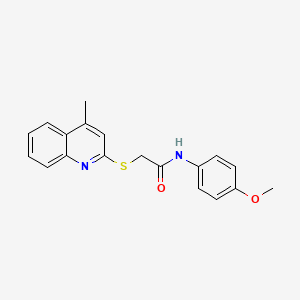
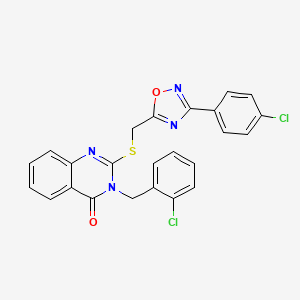
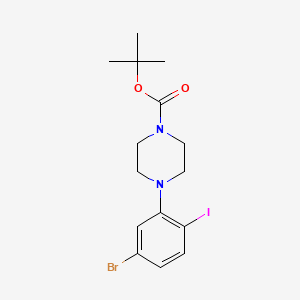

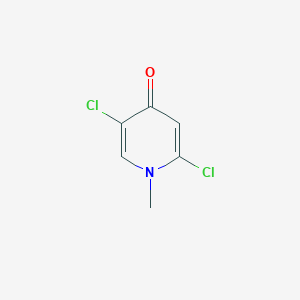
![3-(8-Oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-propionic acid](/img/structure/B2952985.png)
